![molecular formula C13H19BrN2OS B2434594 ethyl N-phenyl-4-morpholinecarbimidothioate CAS No. 1217201-31-4](/img/structure/B2434594.png)
ethyl N-phenyl-4-morpholinecarbimidothioate
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Description
Molecular Structure Analysis
The molecular formula of ethyl N-phenyl-4-morpholinecarbimidothioate is C13H19BrN2OS . The average mass is 331.272 Da and the monoisotopic mass is 330.040131 Da . More detailed structural information can be found in databases like PubChem .Physical And Chemical Properties Analysis
The boiling point of ethyl N-phenyl-4-morpholinecarbimidothioate is predicted to be 380.5±52.0 °C and its density is predicted to be 1.13±0.1 g/cm3 . The acid dissociation constant (pKa) is predicted to be 5.06±0.20 .Scientific Research Applications
Synthesis of Polycarbazole Derivatives
This compound plays a crucial role in the synthesis of polycarbazole and its derivatives . Polycarbazole and its derivatives are nitrogen-containing aromatic heterocyclic conducting polymers with excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .
Development of Nanodevices
The compound’s unique properties make it a potential candidate in the field of nanodevices . Its complex structure and high perplexity make it suitable for creating intricate nanodevices.
Use in Rechargeable Batteries
The compound’s excellent electrochemical properties make it a good candidate for use in rechargeable batteries . Its stability and high charge carrier mobility contribute to its effectiveness in this application .
Application in Electrochemical Transistors
The compound’s excellent electrical and electrochemical properties make it a potential candidate for use in electrochemical transistors .
Drug Synthesis
The compound is used in drug synthesis due to its complex structure and versatility. It offers burstiness in its applications, making it a valuable asset in the pharmaceutical industry.
Material Science Applications
The compound is also used in material science due to its unique properties. Its complex structure and high perplexity make it suitable for various applications in this field.
properties
IUPAC Name |
ethyl N-phenylmorpholine-4-carboximidothioate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS.BrH/c1-2-17-13(15-8-10-16-11-9-15)14-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEDACMPKXDOAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=NC1=CC=CC=C1)N2CCOCC2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47196169 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
ethyl N-phenyl-4-morpholinecarbimidothioate |
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